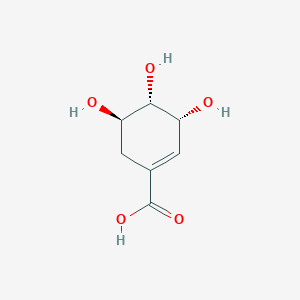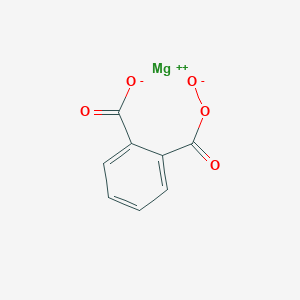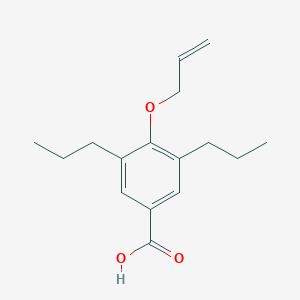
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(allyloxy)-3,5-dipropyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid and is known for its unique properties that make it suitable for a wide range of applications. In
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, is not fully understood. However, it is believed to work by interacting with specific proteins or enzymes in the body. This interaction can lead to changes in cellular processes and functions, which can have a range of physiological effects.
Biochemische Und Physiologische Effekte
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, has been shown to have several biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzoic acid, 4-(allyloxy)-3,5-dipropyl-, in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments.
However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on benzoic acid, 4-(allyloxy)-3,5-dipropyl-. One area of interest is in the development of new materials with specific properties. This compound has unique self-assembly properties, which could be exploited for the development of novel materials with specific functions.
Another potential area of research is in the development of new drugs for the treatment of various diseases. The anti-inflammatory and antioxidant properties of this compound make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, benzoic acid, 4-(allyloxy)-3,5-dipropyl-, is a chemical compound with several potential applications in scientific research. Its unique properties make it suitable for use in a wide range of experiments, and it has several potential future directions for research. While there are still some limitations to using this compound in lab experiments, it has the potential to make a significant impact in various fields of research.
Synthesemethoden
The synthesis method of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, involves the reaction of allyl bromide with 3,5-dipropylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoic anhydride to obtain the final product. This synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, has several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
Another potential application of this compound is in the field of materials science. It has been shown to have unique self-assembly properties, which could be exploited for the development of novel materials with specific properties.
Eigenschaften
CAS-Nummer |
100347-73-7 |
|---|---|
Produktname |
Benzoic acid, 4-(allyloxy)-3,5-dipropyl- |
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
4-prop-2-enoxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C16H22O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h6,10-11H,3-5,7-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
UMPMTSRYGHCQAK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)O |
Andere CAS-Nummern |
100347-73-7 |
Synonyme |
4-prop-2-enoxy-3,5-dipropyl-benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



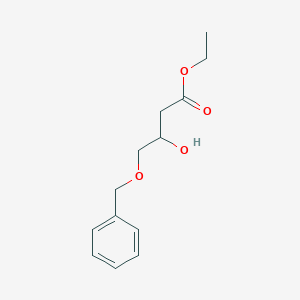
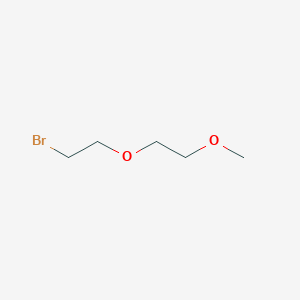
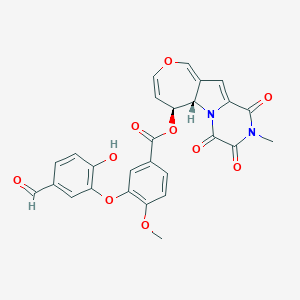
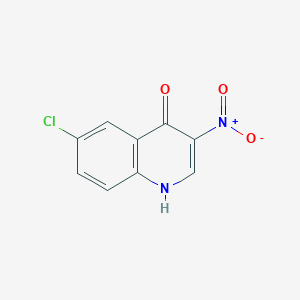
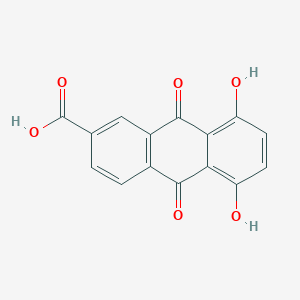
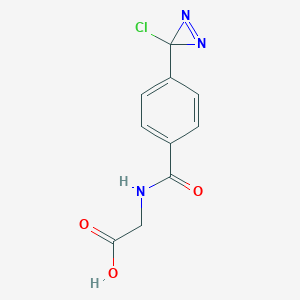
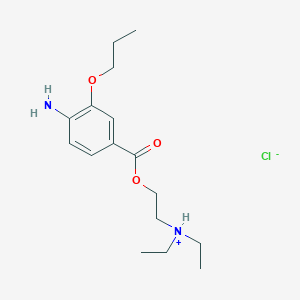
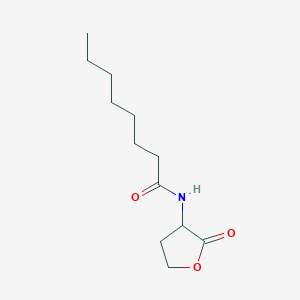
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
